2-Amino-5-phenylbenzoic acid chemical properties
2-Amino-5-phenylbenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-phenylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-phenylbenzoic acid is an aromatic bifunctional molecule incorporating an anthranilic acid core with a C5-phenyl substituent. This unique architecture makes it a valuable scaffold in medicinal chemistry and materials science. As a derivative of both biphenyl and anthranilic acid, its chemical properties are governed by the interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the sterically demanding phenyl ring. This guide provides a comprehensive analysis of the molecule's physicochemical properties, spectroscopic profile, and reactivity. We present a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, offering a reliable pathway for its procurement in a research setting. Furthermore, we explore its potential applications as a key intermediate in the development of novel therapeutics, drawing parallels with structurally related non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.
Molecular Structure and Physicochemical Properties
The foundational structure of 2-amino-5-phenylbenzoic acid consists of a benzoic acid backbone with an amino group at the C2 position and a phenyl group at the C5 position. The ortho-amino and carboxyl groups can engage in intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. The biphenyl moiety introduces rigidity and hydrophobicity, significantly impacting solubility and crystal packing.
While experimental data for 2-amino-5-phenylbenzoic acid is not widely published, its properties can be reliably estimated by analyzing structurally similar compounds. The table below summarizes key physicochemical data, including values for relevant analogs to provide a comparative context.
| Property | Predicted/Estimated Value for 2-Amino-5-phenylbenzoic Acid | Analog Data |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Appearance | Predicted: Off-white to yellow crystalline powder | 2-Amino-5-methylbenzoic acid: Yellow crystalline powder.[1] |
| Melting Point (°C) | >180 (Estimated) | 2-Phenylbenzoic acid: 111-113 °C.[2] 2-Amino-5-methylbenzoic acid: 177.1-177.7 °C.[1] |
| Boiling Point (°C) | >350 (Estimated) | 2-Phenylbenzoic acid: 199 °C at 10 mmHg.[2] |
| Water Solubility | Low | 2-Phenylbenzoic acid: Insoluble.[2] |
| Solubility (Organic) | Soluble in DMSO, DMF, hot methanol, ethanol | 2-Phenylbenzoic acid: Soluble in DMSO (≥ 5 mg/mL).[3] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) | 2-Phenylbenzoic acid: 3.46 (at 25 °C).[2] |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is critical for the structural confirmation of 2-amino-5-phenylbenzoic acid. Below is a predicted spectroscopic profile based on the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the amine protons, and the aromatic protons.
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-COOH Proton: A broad singlet appearing significantly downfield, typically in the range of 10-12 ppm.
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-NH₂ Protons: A broad singlet, typically between 4-6 ppm. The chemical shift can vary with solvent and concentration.
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Aromatic Protons: A complex multiplet region between approximately 6.8 and 8.0 ppm. The three protons on the anthranilic acid ring and the five protons on the phenyl ring will exhibit complex splitting patterns due to their respective electronic environments.
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¹³C NMR: The carbon spectrum will provide key information about the carbon framework.
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Carbonyl Carbon (-COOH): Expected to be the most downfield signal, around 168-172 ppm.
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Aromatic Carbons: A series of signals between 110-150 ppm. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the carboxylic acid (C1) and the carbons of the biphenyl linkage (C5 and C1' of the phenyl group) will be further downfield.
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| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| 10.0 - 12.0 | br. s, 1H, -COOH |
| 6.8 - 8.0 | m, 8H, Ar-H |
| 4.0 - 6.0 | br. s, 2H, -NH₂ |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| 168.0 - 172.0 | -COOH |
| 110.0 - 150.0 | Ar-C |
Infrared (IR) Spectroscopy
The IR spectrum is defined by the characteristic vibrations of its functional groups.
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3500 | N-H stretching (asymmetric and symmetric) |
| 2500 - 3300 | O-H stretching (broad, characteristic of carboxylic acid dimer) |
| 1680 - 1710 | C=O stretching (carbonyl of carboxylic acid) |
| 1580 - 1620 | N-H bending and C=C aromatic stretching |
| ~1250 | C-O stretching |
| ~750 - 850 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): For C₁₃H₁₁NO₂, the expected molecular ion peak will be at m/z = 213.
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Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (m/z = 196) and the loss of -COOH (m/z = 168). The phenyl-substituted amine fragment would also be a prominent peak.
Synthesis and Reactivity
The construction of the C-C bond between the two aromatic rings is the crucial step in synthesizing 2-amino-5-phenylbenzoic acid. The Suzuki-Miyaura cross-coupling reaction is the modern method of choice for this transformation, offering high yields and functional group tolerance.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A reliable synthesis involves the palladium-catalyzed coupling of 2-amino-5-bromobenzoic acid with phenylboronic acid.
Caption: Proposed synthesis of 2-Amino-5-phenylbenzoic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from standard Suzuki-Miyaura coupling procedures.
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Reaction Setup:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).
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Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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Reagent Addition:
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Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
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Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
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Reaction Execution:
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Place the sealed flask in a preheated oil bath at 90-100 °C.
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Stir the reaction mixture vigorously for 12-18 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup and Isolation:
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product. The carboxylic acid is often insoluble in acidic aqueous media.
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Filter the resulting precipitate and wash thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
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Dry the solid product under vacuum.
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Purification:
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If necessary, the crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
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Chemical Reactivity
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Carboxylic Acid Group: This group is a primary site for derivatization. It can be readily converted to esters via Fischer esterification, to acid chlorides using thionyl chloride, or to amides via coupling reagents (e.g., EDC/HOBt).
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Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or be used in condensation reactions. It also directs electrophilic aromatic substitution to the ortho and para positions (C3 and C5, though C5 is blocked).
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Aromatic Rings: The electron-rich nature of the anthranilic acid ring makes it susceptible to electrophilic substitution, primarily at the C3 position.
Applications in Medicinal Chemistry and Drug Development
The 2-amino-5-phenylbenzoic acid scaffold is a "privileged structure" in drug discovery. The closely related N-phenylanthranilic acid core is the basis for the fenamate class of NSAIDs. These drugs exhibit anti-inflammatory, analgesic, and antipyretic effects.[4] The structural similarity suggests that derivatives of 2-amino-5-phenylbenzoic acid could be explored for similar activities.
Furthermore, aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including diuretics, anti-diabetic agents, and anti-convulsants. The biphenyl moiety is also a common feature in many approved drugs, where it often serves to occupy hydrophobic pockets in target proteins. The combination of these two pharmacophoric units in a single molecule makes 2-amino-5-phenylbenzoic acid a highly attractive starting point for library synthesis in drug discovery campaigns.
Caption: Potential applications of the 2-amino-5-phenylbenzoic acid scaffold in drug development.
Safety and Handling
While specific toxicity data for 2-amino-5-phenylbenzoic acid is not available, it should be handled with the standard precautions for aromatic carboxylic acids and anilines.
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Hazard Classification (Predicted): Irritating to eyes, respiratory system, and skin.[2]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
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Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid generating dust.
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Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
2-Amino-5-phenylbenzoic acid is a synthetically accessible and highly versatile chemical building block. Its properties, predicted from well-understood chemical principles and data from close analogs, reveal a molecule with significant potential for derivatization. The robust Suzuki-Miyaura coupling protocol provided herein offers a clear path to its synthesis, enabling further research into its applications. For scientists in drug discovery, this scaffold represents a promising starting point for developing novel therapeutics, particularly in the area of anti-inflammatory agents.
References
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2-Phenylbenzoic acid - Physico-chemical Properties. (2024). ChemBK. [Link]
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BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
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2-Biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
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5-Bromo-2-(phenylamino)benzoic acid. (2024). PMC - NIH. [Link]
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2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem - NIH. [Link]
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2-Amino-5-methylbenzoic acid. Chem-Impex. [Link]
